

# The Discovery and Development of TCS1105: A Selective GABAA Receptor Modulator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TCS1105

Cat. No.: B168558

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**TCS1105** is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its unique activity as a selective ligand for the  $\gamma$ -aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR). This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of **TCS1105**. The compound is distinguished by its functional selectivity, acting as an agonist at GABA-A receptors containing the  $\alpha 2$  subunit and as an antagonist at those containing the  $\alpha 1$  subunit. This profile suggests its potential as an anxiolytic agent with a reduced sedative and hypnotic side-effect profile, a significant advancement over classical benzodiazepines. This document details the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

## Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its modulation by benzodiazepines has been a cornerstone of treatment for anxiety and sleep disorders for decades. However, the non-selective nature of classical benzodiazepines, which bind to multiple GABA-A receptor subtypes ( $\alpha 1$ ,  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5$ ), leads to a range of undesirable side effects, including sedation, muscle relaxation, amnesia, and dependence.

The discovery of subtype-selective GABA-A receptor modulators has been a major goal in medicinal chemistry. It is hypothesized that the anxiolytic effects of benzodiazepines are primarily mediated by the  $\alpha 2$  and/or  $\alpha 3$  subunits, while the sedative and hypnotic effects are linked to the  $\alpha 1$  subunit. **TCS1105**, an indol-3-ylglyoxylamide derivative, emerged from research aimed at identifying compounds with this desired subtype selectivity.

## Discovery and Chemical Properties

**TCS1105** was identified and characterized in a study by Taliani et al. in 2009, which focused on a series of indol-3-ylglyoxylamides as functionally selective agonists at the  $\alpha 2$  benzodiazepine receptor.<sup>[1]</sup> The chemical properties of **TCS1105** are summarized in the table below.

| Property          | Value   |
|-------------------|---|
| Chemical Name     | N-[(4-Fluorophenyl)methyl]- $\alpha$ -oxo-1H-indole-3-acetamide |
| CAS Number        | 185391-33-7   |
| Molecular Formula | C <sub>17</sub> H <sub>13</sub> FN <sub>2</sub> O <sub>2</sub>  |
| Molecular Weight  | 296.30 g/mol  |
| Appearance        | White to off-white solid  |

## Pharmacological Profile

**TCS1105** exhibits a unique pharmacological profile at the benzodiazepine binding site of the GABA-A receptor. It acts as an agonist at  $\alpha 2$ -subunit containing receptors and an antagonist at  $\alpha 1$ -subunit containing receptors. This functional selectivity is the basis for its potential as a non-sedating anxiolytic.

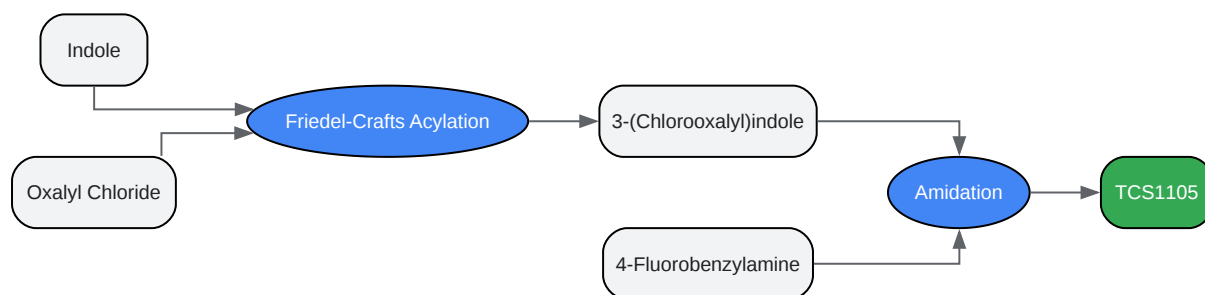
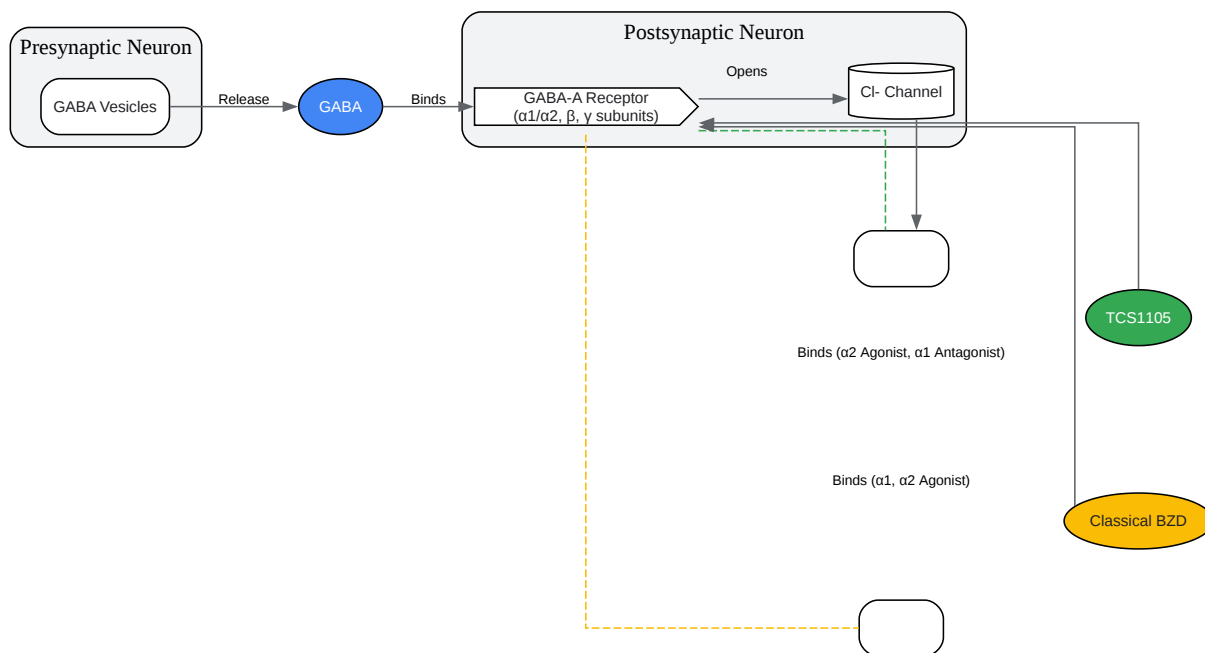
## Binding Affinity

The binding affinity of **TCS1105** for different GABA-A receptor subtypes has been determined through radioligand binding assays. The inhibitory constant ( $K_i$ ) values are presented in the table below.

| Receptor Subtype | Ki (nM) | Reference           |
|------------------|---------|---------------------|
| $\alpha 1$       | 245     | <a href="#">[2]</a> |
| $\alpha 2$       | 118     | <a href="#">[2]</a> |

## Mechanism of Action

The mechanism of action of **TCS1105** is based on its differential modulation of GABA-A receptor subtypes. As an agonist at the  $\alpha 2$  subunit, it enhances the effect of GABA, leading to an increase in chloride ion influx and neuronal hyperpolarization, which is believed to mediate its anxiolytic effects. Conversely, as an antagonist at the  $\alpha 1$  subunit, it blocks the action of GABA at this subtype, which is thought to be responsible for the sedative effects of classical benzodiazepines.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of TCS1105: A Selective GABAA Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168558#the-discovery-and-development-of-tcs1105]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)